molecular formula C14H10N2S B072002 2,5-Diphenyl-1,3,4-thiadiazole CAS No. 1456-21-9

2,5-Diphenyl-1,3,4-thiadiazole

Cat. No.: B072002
CAS No.: 1456-21-9
M. Wt: 238.31 g/mol
InChI Key: LKZWCRGTHNZTQN-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1,3,4-thiadiazole is an organic compound with the molecular formula C14H10N2S It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl hydrazine with thiocarbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl rings can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2,5-Diphenyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

2,5-Diphenyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives:

    2,5-Dimethyl-1,3,4-thiadiazole: Similar structure but with methyl groups instead of phenyl groups, leading to different physical and chemical properties.

    2,5-Diphenyl-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.

    2,5-Diphenyl-1,3,4-triazole: Contains an additional nitrogen atom, which can alter its electronic properties and biological activity.

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen in the heterocyclic ring, along with the phenyl substituents, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2,5-diphenyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZWCRGTHNZTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163112
Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456-21-9
Record name 2,5-Diphenyl-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
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Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
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Record name 1,3,4-Thiadiazole, 2,5-diphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2,5-Diphenyl-1,3,4-thiadiazole?

A1: this compound has the molecular formula C14H10N2S and a molecular weight of 238.3 g/mol. Spectroscopically, it is characterized by:

  • 1H NMR: Signals corresponding to aromatic protons. []
  • 13C NMR: Distinct peaks for carbon atoms within the aromatic rings and the thiadiazole ring. [, , ]
  • IR: Characteristic absorptions for C-H stretching vibrations (aromatic), C=N stretching in the thiadiazole ring, and C-S vibrations. [, , ]
  • UV-Vis: Absorption maxima related to π-π* transitions within the aromatic and thiadiazole rings, typically in the UV region. [, ]

Q2: What are the material properties and potential applications of DPTD and its derivatives?

A2: DPTD derivatives exhibit interesting optical and electronic properties, making them suitable for applications such as:

  • Liquid Crystals: DPTD can be incorporated into polymers and molecules to induce liquid crystalline behavior, particularly smectic phases. [, , , , , , ]
  • Organic Light-Emitting Diodes (OLEDs): DPTD acts as an electron-transporting material in OLEDs due to its electron-deficient nature and ability to form stable radical anions. [, ]
  • Photoluminescent Materials: DPTD derivatives, particularly those with extended conjugation, exhibit photoluminescence, often in the blue region. [, , , ]
  • Corrosion Inhibitors: Some DPTD derivatives show promising corrosion inhibition properties for metals like silver in ethanol solutions containing sulfur. []

Q3: How is computational chemistry employed in understanding DPTD and its derivatives?

A3: Computational studies provide insights into:

  • Electronic Structure and Properties: Determining the HOMO-LUMO energy gap, which is crucial for understanding DPTD's conductivity and optoelectronic behavior. [, ]
  • Structure-Activity Relationships (SAR): Analyzing how structural modifications, such as the introduction of ethynyl groups, influence planarity, energy levels, and ultimately, electrical conductivity. []
  • Excited State Dynamics: Investigating the dynamics of excited states, particularly in donor-acceptor systems, to understand mechanisms like Thermally Activated Delayed Fluorescence (TADF) relevant for OLED applications. []

Q4: What is known about the stability of DPTD and formulation strategies?

A4: While specific stability data for DPTD may vary based on the derivative and conditions, generally:

  • Thermal Stability: DPTD derivatives tend to exhibit relatively high thermal stability, as evidenced by their use in melt polymerization processes. [, ]
  • Formulation: Incorporation into polymer matrices or formation of block copolymers with polymers like poly(methyl methacrylate) can influence stability and processability. [, ]

Q5: How do structural modifications on the DPTD scaffold impact its properties?

A5:

  • Substituent Effects: Introducing electron-donating or -withdrawing groups at the phenyl rings can tune the electronic properties, absorption/emission wavelengths, and liquid crystalline behavior. [, , ]
  • Chain Length and Branching: The length and branching of alkoxy chains attached to the DPTD core significantly influence the mesophase behavior of resulting liquid crystals. [, , ]
  • Ethynyl Incorporation: Incorporating ethynyl groups enhances planarity and reduces steric hindrance, leading to a narrower HOMO-LUMO gap and potentially improved electrical conductivity. []

Q6: What synthetic approaches are employed for DPTD and its derivatives, and how are they analyzed?

A6: DPTD can be synthesized through various methods, including:

  • Reaction of Aldehyde Hydrazones with Disulfur Dichloride: This method offers a relatively straightforward route to 2,5-diaryl-1,3,4-thiadiazoles. []
  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions: This versatile method allows for the preparation of symmetrical and unsymmetrical DPTD derivatives with diverse substituents. []
  • NMR (1H and 13C): Used to confirm the structure and purity of synthesized DPTD derivatives. [, , ]
  • FTIR Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
  • Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns, aiding in structural elucidation. []
  • UV-Vis and Photoluminescence Spectroscopy: Characterize the optical properties, including absorption and emission wavelengths. [, ]
  • Cyclic Voltammetry: Provides insights into the electrochemical properties, such as HOMO-LUMO energy levels and redox behavior. [, ]
  • Differential Scanning Calorimetry (DSC): Essential for studying the thermal transitions and liquid crystalline behavior of DPTD-containing materials. [, , , ]
  • Polarizing Microscopy: Used to visualize the characteristic textures of liquid crystalline phases formed by DPTD derivatives. [, , , , , , ]
  • X-ray Diffraction: Provides information about the molecular arrangement and order within liquid crystalline phases. [, , ]

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